
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is a chiral organic compound that features a benzofuran ring system with a hydroxy group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position on the benzofuran ring.
Addition of the Acetonitrile Group: This step can be accomplished through nucleophilic substitution reactions using acetonitrile as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
®-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The enantiomer of the compound, which may have different biological activity.
2-(6-Hydroxybenzofuran-3-yl)acetonitrile: Lacks the chiral center, which may affect its properties.
2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The methoxy group may alter its reactivity and applications.
Uniqueness
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is unique due to its specific chiral configuration and functional groups, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetonitrile |
InChI |
InChI=1S/C10H9NO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5,7,12H,3,6H2/t7-/m1/s1 |
InChIキー |
NQZYZQFDZZXHSC-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)O)CC#N |
正規SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


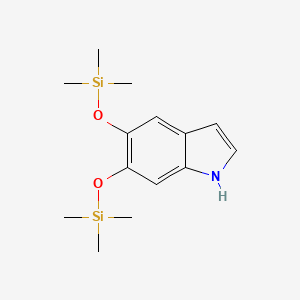

![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
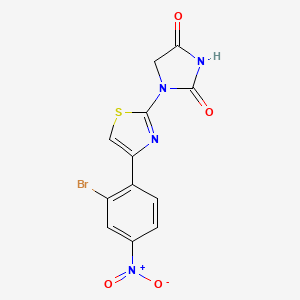
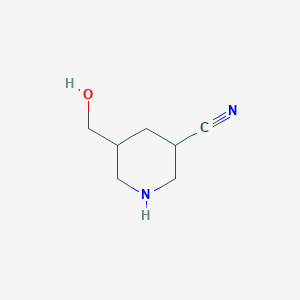
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
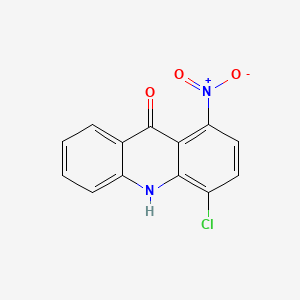
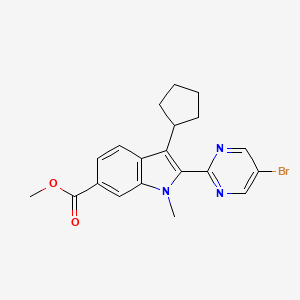

![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15218578.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)

